

Comparative Analysis of FBPase-IN-1: A Guide for Researchers

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Compound of Interest

Compound Name: *FBPase-IN-1*

Cat. No.: *B120573*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **FBPase-IN-1**, a known inhibitor of Fructose-1,6-bisphosphatase (FBPase). This document outlines its performance in relation to other FBPase inhibitors and presents supporting experimental data to inform research and development decisions.

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.^[1] Its role in glucose homeostasis has made it an attractive target for the development of therapeutics for type 2 diabetes.^{[2][3]} **FBPase-IN-1** is a small molecule inhibitor of FBPase. This guide will compare its activity with the natural allosteric inhibitor AMP and another well-characterized synthetic inhibitor, MB05032 (the active metabolite of the prodrug CS-917).

Performance Comparison of FBPase Inhibitors

The inhibitory potency of **FBPase-IN-1** and other reference compounds against FBPase is summarized in the table below. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound	Target Enzyme	IC50 (μM)	Reference
FBPase-IN-1	FBPase-1	3.4 - 4.0	[4]
MB05032	Human Liver FBPase	0.016 (16 nM)	[5][6]
AMP (natural inhibitor)	Human Liver FBPase	1.0 - 3.3	[5][6]
Compound 15	Pig Kidney FBPase	1.5	[7]
Compound 15	Human Liver FBPase	8.1	[7]
Compound 16	Pig Kidney FBPase	5.0	[7]
Compound 16	Human Liver FBPase	6.0	[7]

Key Observations:

- MB05032 is a significantly more potent inhibitor of FBPase than **FBPase-IN-1** and the natural inhibitor AMP.[4][5][6]
- The potency of **FBPase-IN-1** is comparable to that of the natural inhibitor AMP.[4]
- Compounds 15 and 16, derived from a natural product scaffold, exhibit inhibitory activity in the low micromolar range, similar to **FBPase-IN-1**. [7]

Cross-Reactivity and Selectivity

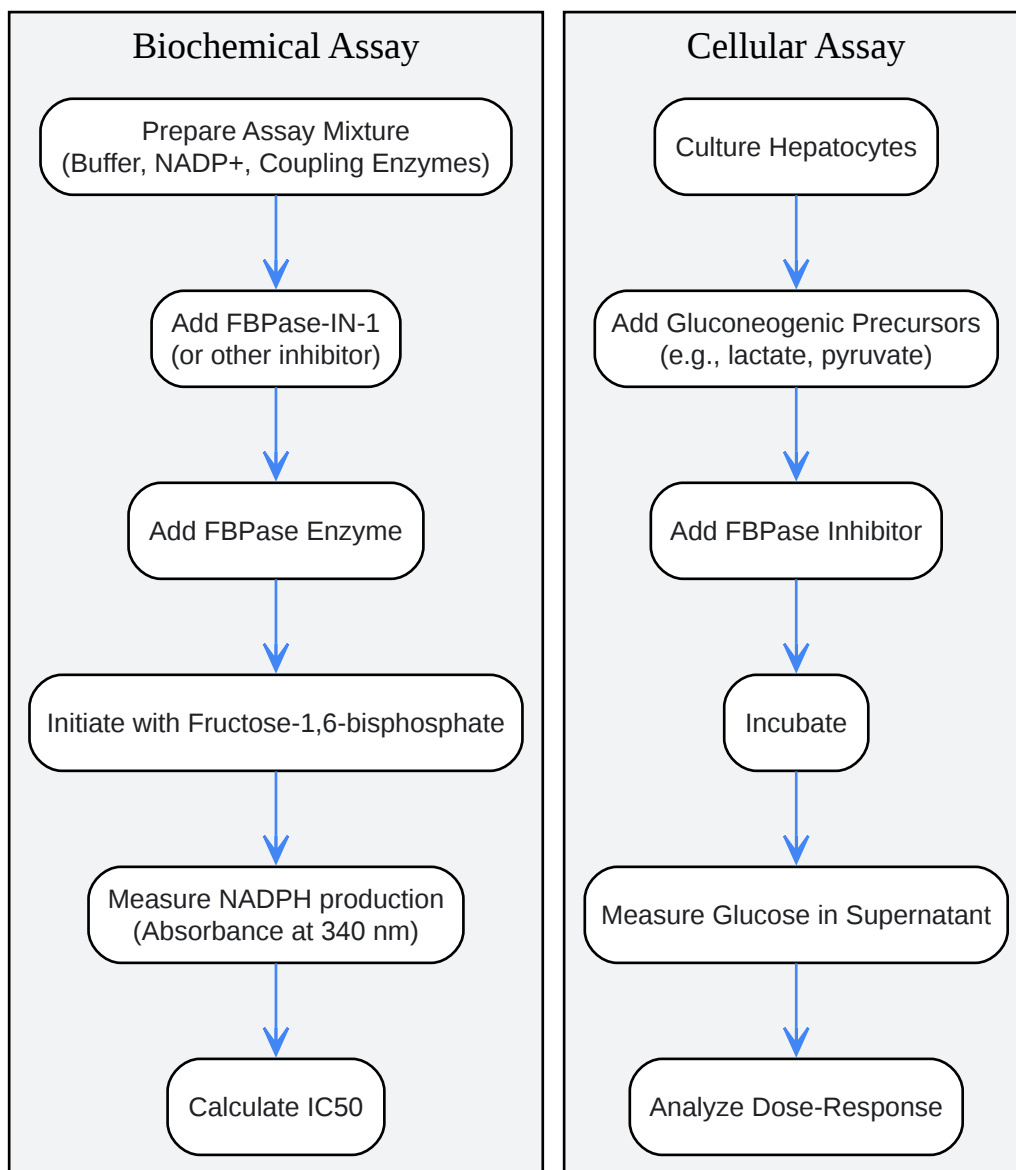
While quantitative cross-reactivity data for **FBPase-IN-1** against a broad panel of other enzymes is not readily available in the public domain, the development of FBPase inhibitors has emphasized the importance of selectivity. The goal is to identify molecules that specifically target the AMP allosteric site of FBPase without significantly interacting with other nucleotide-binding enzymes to minimize off-target effects.[2]

MB05032, the active form of the clinical candidate CS-917, has been reported to exhibit high specificity for FBPase.[5] This high specificity is attributed to its unique chemical structure, which mimics AMP but lacks the structural features common to other nucleotide-binding sites. [5] The absence of significant off-target effects is a crucial factor for the therapeutic potential of any FBPase inhibitor.

Signaling Pathway and Experimental Workflow

To visualize the context of FBPase inhibition and the methods used for its characterization, the following diagrams are provided.

Caption: FBPase in the Gluconeogenesis Pathway and its Inhibition.



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